molecular formula C9H11N3O2 B1472400 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid CAS No. 1547058-31-0

2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid

Cat. No. B1472400
CAS RN: 1547058-31-0
M. Wt: 193.2 g/mol
InChI Key: DJMWZZVJKPBBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid, also known as 6-CPA or 6-cyclopropylpyrimidine-4-carboxylic acid, is an organic compound with a molecular formula of C9H11N3O2. It is a carboxylic acid derivative of the cyclopropylpyrimidine family of compounds and is commonly used in scientific research applications. 6-CPA is a versatile compound, with a wide range of applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Development of Allosteric Modulators

This compound has potential applications in the development of allosteric modulators for G protein-coupled receptors (GPCRs), which are a target for treating various central nervous system (CNS) disorders. By influencing GPCR activity, it could lead to new treatments for diseases like Alzheimer’s and Parkinson’s .

Molecular Imprinting

The structural specificity of 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid makes it suitable for creating molecularly imprinted polymers (MIPs). These MIPs can be used for the selective recognition and binding of target molecules, which is valuable in sensing and separation technologies .

Inhibition of Aldose Reductase

As an inhibitor of aldose reductase, this compound could play a role in managing diabetic complications. By targeting this key enzyme in the polyol pathway, it may help reduce oxidative stress and prevent or alleviate symptoms of diabetic neuropathy .

NMDA Receptor Antagonism

The compound could serve as a structural basis for designing antagonists for GluN3-containing N-methyl-D-aspartate (NMDA) receptors. This application is significant in neuropharmacology, potentially aiding in the treatment of neurodegenerative diseases and conditions associated with excessive NMDA receptor activity .

AMPK Activation

2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid may act as an activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis. This application is crucial for developing therapies for metabolic disorders like type 2 diabetes and obesity .

Cancer Therapy Enhancement

The compound has been studied for its role in enhancing the antitumor effects of TRAIL (TNF-related apoptosis-inducing ligand) in non-small cell lung cancer. By inhibiting sphingosine kinase 2, it could improve the efficacy of existing cancer treatments .

Synthesis of Novel Organic Compounds

Due to its unique structure, this compound can be used as a precursor or intermediate in the synthesis of a wide range of novel organic compounds. This is particularly useful in medicinal chemistry for the creation of new therapeutic agents .

Chemical Education and Research

Lastly, 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid can be utilized in academic settings for teaching and research purposes. Its complex structure offers a great model for studying organic synthesis and reaction mechanisms, enriching the educational experience for chemistry students .

properties

IUPAC Name

2-[(6-cyclopropylpyrimidin-4-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(14)4-10-8-3-7(6-1-2-6)11-5-12-8/h3,5-6H,1-2,4H2,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMWZZVJKPBBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.